Compound Description: These compounds are a class of histamine-3 receptor antagonists. In particular, compound 2-(pyrrolidin-1-yl)ethyl-6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, designated as compound 39 in the study, exhibited potent in vitro binding and functional activities at the H(3) receptor. It also displayed good selectivity against other neurotransmitter receptors and ion channels, acceptable pharmacokinetic properties, and a favorable in vivo profile. []
Compound Description: This series of compounds was synthesized and evaluated as neurokinin receptor antagonists. The research focused on identifying dual NK1-NK2 receptor antagonists with improved potency and selectivity. Modifications to the spiro-substituted piperidine and N-methylbenzamide moieties were explored to optimize affinity and activity at both receptors. []
Compound Description: This compound served as a lead compound in the development of novel neurokinin receptor antagonists. YM-35375 exhibited potent antagonistic activity against both NK1 and NK2 receptors, particularly demonstrating strong inhibitory activity against [β-Ala8]-NKA(4-10)-induced bronchoconstriction in guinea pigs. []
Compound Description: This class of compounds represents a group of monoamine uptake inhibitors. These analogues demonstrated selective inhibition of dopamine and norepinephrine transporters with minimal impact on serotonin trafficking. Notably, some compounds showed no significant affinity for various serotonin (5HT1A, 5HT1B, 5HT1C), dopamine (D1, D2, D3), receptors. []
Compound Description: This compound exhibits selective antitumor activity in breast cancer cell lines by activating the aryl hydrocarbon receptor (AhR) pathway. ANI-7's metabolic conversion induces DNA damage, checkpoint activation, S-phase cell cycle arrest, and ultimately, cell death in sensitive breast cancer cell lines. Notably, its antitumor activity is linked to the induction of CYP1-metabolizing mono-oxygenases through AhR activation. []
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)
Compound Description: Classified as a synthetic cathinone derivative, α-PVP acts as a potent blocker of dopamine and norepinephrine transporters. Its pharmacological properties resemble those of MDPV, methamphetamine, and cocaine. []
Compound Description: This compound is a synthetic intermediate utilized in the preparation of various heterocyclic compounds, including pyrrolo[2,1-a]isoquinoline derivatives. These derivatives were synthesized through reactions with α-oxohydrazonoyl halides and C-(ethoxycarbonyl)hydrazonoyl chlorides. []
Compound Description: This compound acts as a functionally selective GABAA receptor ligand, showing full agonist activity at α2 and α3 subunit-containing receptors and partial agonist activity at α1 and α5 subunit-containing receptors. SL651498 demonstrated anxiolytic-like effects in rhesus monkeys and muscle relaxation in squirrel monkeys. While it induced muscle relaxation, it caused minimal ataxia, unlike conventional benzodiazepines. []
Compound Description: This series of compounds exhibits notable anti-inflammatory activity, demonstrated by their effectiveness in reducing carrageenan-induced footpad edema in animal models. Certain compounds within this series, particularly 5b, 5f, 5i, 5p, and 5r, displayed potent anti-inflammatory effects while exhibiting a lower incidence of gastric ulceration compared to the standard drug indomethacin. []
Compound Description: PF-04455242 acts as a high-affinity antagonist selective for κ-opioid receptors (KOR). It demonstrates antidepressant-like effects in mice, reduces stress-induced behavioral changes, and shows promise in treating cocaine-seeking behavior in animal models. This compound's mechanism of action is linked to its ability to block KOR agonist-induced prolactin release. []
Compound Description: TG100435 is a novel Src family kinase inhibitor exhibiting potent anticancer activity. It undergoes metabolic conversion to its N-oxide metabolite, TG100855, which also demonstrates potent kinase inhibition. []
Compound Description: SAR439859 is a potent and selective estrogen receptor degrader (SERD) showing promising antitumor activity in breast cancer models. This oral SERD acts by degrading the estrogen receptor alpha (ERα), making it a potential therapeutic option for ER+ breast cancer, particularly for tumors resistant to current hormone therapies. []
Compound Description: This compound and its crystalline forms, SA1 and N-2, are being explored for their potential therapeutic use in treating neurological and physiological disorders. The specific mechanisms of action and therapeutic targets are not explicitly detailed. [, ]
Compound Description: This synthetic cathinone was initially marketed as 3,4-EtPV {1-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-2-(pyrrolidin-1-yl)pentan-1-one}, attempting to circumvent German legislation on new psychoactive substances. 3,4-Pr-PipVP acts as a low-potency blocker of norepinephrine, dopamine, and serotonin transporters. Its metabolic pathway primarily involves carbonyl reduction and hydroxylations. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.